molecular formula C16H21N3O3S2 B2731854 N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415453-75-5

N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2731854
CAS No.: 2415453-75-5
M. Wt: 367.48
InChI Key: RWTYBQSDCGCAER-UHFFFAOYSA-N
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Description

N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole intermediate. One common method involves the reaction of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones under acidic conditions to form the benzothiazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropanesulfonamide group via amide coupling reactions using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloroethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis steps, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted benzothiazole, while reduction of the sulfonamide group would produce a sulfonic acid derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them potential antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its combination of a benzothiazole ring with a piperidine ring and a cyclopropanesulfonamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-22-12-2-5-15-14(10-12)17-16(23-15)19-8-6-11(7-9-19)18-24(20,21)13-3-4-13/h2,5,10-11,13,18H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTYBQSDCGCAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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